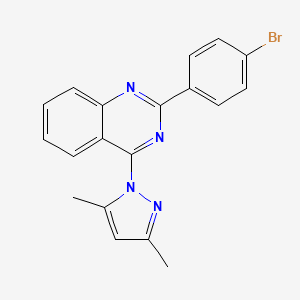![molecular formula C21H15Cl2N3O B3738621 4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3738621.png)
4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide
Overview
Description
4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide is a chemical compound that has gained significant interest in scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the activity of various enzymes involved in inflammation and pain signaling pathways.
Biochemical and Physiological Effects:
4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and alleviate pain. Additionally, this compound has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide in lab experiments include its potent anticancer activity, low toxicity, and high selectivity towards cancer cells. However, the limitations of using this compound include its complex synthesis method and limited availability.
Future Directions
There are several future directions for research on 4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide. These include:
1. Further elucidation of the mechanism of action of this compound in cancer cells.
2. Optimization of the synthesis method to improve the yield and scalability of the process.
3. Development of novel derivatives of this compound with improved anticancer activity and selectivity.
4. Evaluation of the potential of this compound as a lead compound for the development of new anticancer drugs.
5. Investigation of the potential of this compound in the treatment of other diseases, such as inflammation and pain.
In conclusion, 4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide is a promising compound with potential applications in various fields of scientific research. Its potent anticancer activity, low toxicity, and high selectivity towards cancer cells make it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in the treatment of other diseases.
Scientific Research Applications
4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess potent anti-inflammatory and analgesic properties.
properties
IUPAC Name |
4-chloro-N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O/c22-16-11-9-14(10-12-16)20(27)25-21-24-18-7-3-4-8-19(18)26(21)13-15-5-1-2-6-17(15)23/h1-12H,13H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNJFFIJQYMFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B3738547.png)
![4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid](/img/structure/B3738557.png)
![2-bromo-N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3738563.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3738568.png)
![2-[(4-chlorobenzyl)thio]-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3738582.png)

![4-bromo-N-{4-[(4-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B3738613.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-nitrobenzamide](/img/structure/B3738615.png)
![N'-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B3738619.png)
![4-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3738636.png)
![{4-[4-(2-bromobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B3738648.png)
![4-{[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3738661.png)
![4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B3738664.png)